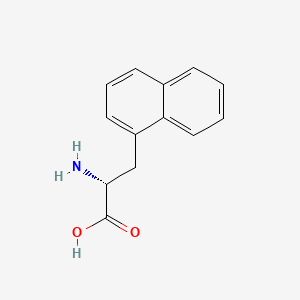

3-(1-Naphthyl)-D-alanine

Description

Significance as a Non-Proteinogenic Amino Acid Derivative

Unlike the 20 standard proteinogenic amino acids that are encoded by the genetic code to build proteins, 3-(1-Naphthyl)-D-alanine is classified as a non-proteinogenic amino acid. ontosight.aiwikipedia.org The introduction of the naphthyl group, a bicyclic aromatic hydrocarbon, significantly increases the molecule's hydrophobicity. chemimpex.comchemimpex.com This characteristic is particularly useful in the study of protein folding and stability, as it can influence and probe hydrophobic interactions within protein structures. chemimpex.comchemimpex.com

The unique D-configuration of this amino acid is also noteworthy. Most naturally occurring amino acids are in the L-configuration. The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This enhanced stability is a highly desirable trait in the development of therapeutic peptides. chemimpex.com

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol sigmaaldrich.com |

| Appearance | Off-white powder chemimpex.com |

| Melting Point | 215 - 219 °C chemimpex.com |

| Configuration | D-amino acid |

Note: Data sourced from various chemical suppliers and databases.

Foundational Roles in Biochemical and Molecular Biology Investigations

The distinct structural features of this compound make it an indispensable tool in biochemical and molecular biology research. Its incorporation into peptides allows scientists to investigate the roles of specific amino acid residues in protein-protein interactions and enzyme activities. chemimpex.com By replacing a natural amino acid with this synthetic analog, researchers can systematically probe the structural and functional consequences, providing insights into metabolic pathways and cellular functions. chemimpex.com

Furthermore, its use extends to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. These peptidomimetics, incorporating this compound, are crucial for studying receptor-ligand interactions and for designing molecules that can modulate these interactions. chemimpex.com For instance, it has been used in the synthesis of cholecystokinin (B1591339) analogues, which are important for studying the function of this gut hormone. sigmaaldrich.comsigmaaldrich.com

Broad Spectrum of Research Applications and Strategic Importance

The strategic importance of this compound lies in its wide-ranging applications across various fields of research, most notably in drug discovery and development. chemimpex.comchemimpex.com It serves as a key building block in the synthesis of novel pharmaceutical compounds, particularly those targeting specific receptors in the nervous system. chemimpex.com

In the realm of therapeutic peptides, the incorporation of this compound can enhance both the stability and bioactivity of the peptide. chemimpex.com This is exemplified by its use in the development of antagonists for the mu-opioid receptor, where its inclusion in endomorphin analogues led to potent and selective antagonists. nih.gov Similarly, it has been a component in the synthesis of analogues of the CXCR4 antagonist FC131, which has implications for anti-HIV research. acs.org

The compound's utility also extends to analytical chemistry, where it can be employed as a standard in chromatographic techniques for the analysis of complex mixtures. chemimpex.com Its antimicrobial and antioxidant properties have also been a subject of investigation. ontosight.ai

Table 2: Research Applications of this compound

| Field of Research | Specific Application |

| Pharmaceutical Development | Building block for drugs targeting nervous system receptors. chemimpex.comchemimpex.com |

| Peptide Synthesis | Enhancing stability and bioactivity of therapeutic peptides. chemimpex.com |

| Biochemical Studies | Probing protein interactions and enzyme activities. chemimpex.com |

| Neuroscience Research | Investigating neurotransmitter systems. chemimpex.com |

| Analytical Chemistry | Standard in chromatographic techniques. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 1 Naphthyl D Alanine

Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 3-(1-Naphthyl)-D-alanine requires precise stereochemical control. Both enzymatic and classical chemical methods have been developed to achieve this.

Enzymatic Approaches for D-Amino Acid Production

Enzymatic synthesis offers a powerful and highly selective route to D-amino acids. Transaminases, in particular, are key enzymes in this process.

D-amino acid transaminases (D-ATAs), also known as D-aminotransferases (DAATs), catalyze the stereoselective transfer of an amino group from a donor molecule to a keto acid acceptor, yielding a D-amino acid. researchgate.netgoogle.com These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and are highly efficient for stereoselective amination. researchgate.net The production of D-amino acids can be achieved from the corresponding α-keto acids. nih.govmdpi.com For instance, D-amino acids like D-valine, D-alanine, and D-leucine have been synthesized from their respective α-keto acids with high yields. mdpi.com

Multi-enzyme cascade reactions are also employed to drive the equilibrium of the reaction towards the desired D-amino acid product. mdpi.com One such system might involve a D-amino acid aminotransferase, a glutamate (B1630785) racemase, a glutamate dehydrogenase, and a formate (B1220265) dehydrogenase. nih.gov Another approach couples the reaction of a DAAT with an ω-transaminase to regenerate the amino donor. nih.gov For example, D-phenylglycine has been produced with a high yield and enantiomeric excess using this method. nih.gov Furthermore, a chemo-enzymatic pathway for the synthesis of optically pure D-(2,4,5-trifluorophenyl)alanine has been developed using a DAAT variant, a deaminase, and a phenylalanine ammonia-lyase. mdpi.com

The following table summarizes common enzymatic reactions for D-amino acid synthesis:

| Enzyme System | Starting Material | Product | Key Features |

| D-Amino Acid Transaminase (DAAT) | α-Keto acid | D-Amino acid | High stereoselectivity |

| Multi-enzyme Cascade | α-Keto acid, Ammonia | D-Amino acid | Shifts reaction equilibrium |

| Coupled DAAT and ω-Transaminase | α-Keto acid, D-alanine | D-Amino acid | Regenerates amino donor |

Chemical Synthesis via Condensation Reactions

Chemical synthesis provides an alternative route to this compound. Stereoselective synthesis of related [L-Arg-L/D-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres has been achieved through a combination of stereoselective aziridinyl ring-opening reactions and organozinc-copper-mediated anti-SN2' reactions. acs.orgnih.govacs.org This methodology demonstrates the utility of organometallic reagents in controlling the stereochemistry at the α-carbon. While this specific example pertains to the 2-naphthyl isomer, the principles can be applied to the synthesis of the 1-naphthyl analogue. The synthesis of cholecystokinin (B1591339) analogues has also utilized 3-(1-Naphthyl)-DL-alanine, indicating its role as a building block in chemical synthesis. sigmaaldrich.com

Strategies for Amino and Carboxyl Group Protection

In peptide synthesis and other chemical modifications, the amino and carboxyl groups of this compound must be temporarily masked with protecting groups to prevent unwanted side reactions. peptide.com

Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). altabioscience.comseplite.com The Fmoc group is base-labile and is typically removed by treatment with a mild base like piperidine. seplite.comchempep.com This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups remain intact. seplite.comnih.gov

The advantages of the Fmoc/tBu strategy in SPPS include:

Mild reaction conditions: The deprotection step is gentle, which helps to preserve sensitive peptide sequences. altabioscience.comseplite.com

High purity and yield: The availability of high-purity Fmoc-amino acids contributes to the synthesis of high-quality peptides. altabioscience.comnih.gov

Automation: The methodology is well-suited for automated peptide synthesizers. altabioscience.com

The use of Fmoc-3-(1-naphthyl)-D-alanine allows for the incorporation of this unnatural amino acid into peptide chains, enhancing their stability and biological activity. chemimpex.com

Benzyloxycarbonyl (Z) Protection and Other Protecting Group Chemistries

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas, is another crucial amino-protecting group, particularly in solution-phase peptide synthesis. total-synthesis.com It is stable to both acidic and basic conditions but can be removed by hydrogenolysis or strong acids like HBr in acetic acid. total-synthesis.combachem.com The Z group is orthogonal to the Fmoc and Boc protecting groups. total-synthesis.com

The protection mechanism involves the reaction of the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com While widely used in solution-phase synthesis, the Z group has limited application in solid-phase peptide synthesis. peptide.com Penicillin acylases have also been shown to be capable of removing the N-benzyloxycarbonyl protecting group under mild conditions. nih.gov

The following table compares the properties of Fmoc and Z protecting groups:

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Condition | Primary Application |

| Fluorenylmethoxycarbonyl | Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Solid-phase peptide synthesis |

| Benzyloxycarbonyl | Z or Cbz | benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis, strong acid | Solution-phase peptide synthesis |

Advanced Chemical Derivatization for Research Probes

The unique photophysical properties of the naphthyl group in this compound make it an excellent scaffold for the development of fluorescent research probes.

Derivatives of naphthylalanine have been successfully used as fluorescent probes to study peptide-membrane interactions. nih.gov For instance, cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing β-(2-naphthyl)-D-alanine have been synthesized. nih.gov In these studies, the D-Nal residue was found to penetrate deep into the lipid bilayer, and its fluorescence lifetime changed significantly from an aqueous to a lipid environment, allowing for the study of peptide conformation and localization. nih.gov

Furthermore, biotinylated derivatives of 3-(2-naphthyl)-alanine have been developed as versatile probes for studying carbohydrate-protein interactions. psu.edu Specifically, biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) has been used to derivatize N-glycans. These BNAH-N-glycan probes, which contain a strong UV absorbing and fluorescent group, can be immobilized on streptavidin matrices for solid-phase binding assays with lectins. psu.edu

The development of new chiral derivatizing agents (CDAs) for mass spectrometry has also opened up new avenues for research. While not directly involving this compound, the principles of using chiral reagents to analyze and quantify chiral metabolites are relevant. mdpi.com

Incorporation of 3 1 Naphthyl D Alanine into Peptide and Protein Systems

Role as a Building Block in Peptide Synthesis

3-(1-Naphthyl)-D-alanine is a valuable non-proteinogenic amino acid incorporated into peptide sequences to enhance their biological activity and stability. chemimpex.comoup.comfrontiersin.org Its synthesis and integration into peptide chains are well-established, with both solid-phase and solution-phase methodologies being employed. The bulky naphthyl group can provide steric hindrance, which can influence peptide conformation and resistance to enzymatic degradation. oup.comfrontiersin.org

Applications in Solution-Phase Peptide Synthesis

While less common than SPPS for long peptides, solution-phase peptide synthesis is a viable method for creating shorter peptides or peptide fragments containing this compound. In this method, the N-α-Boc (tert-butyloxycarbonyl) protected version, Boc-D-1-Nal-OH, is frequently utilized. chemimpex.com The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA). youtube.com Solution-phase synthesis offers advantages in terms of scalability and purification of intermediates. Coupling reactions in solution are often carried out using reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as triethylamine (B128534) (Et3N) in a suitable organic solvent like dichloromethane (B109758) (DCM). nih.gov Group-Assisted Purification (GAP) chemistry has also been explored as a method to facilitate the synthesis and purification of peptides in solution without the need for chromatography. nih.gov

| Synthesis Method | Common Protecting Group | Deprotection Conditions | Coupling Reagents |

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc | Piperidine in DMF | DIC/HOBt |

| Solution-Phase Peptide Synthesis | Boc | Trifluoroacetic Acid (TFA) | TBTU/Et3N |

Structural and Functional Engineering of Biomacromolecules

The incorporation of this compound provides a powerful strategy for the rational design and engineering of peptides and proteins with novel or enhanced functions. Its distinct steric and hydrophobic properties can be leveraged to modulate biological activity and create new molecular architectures.

Design of Non-Natural Amino Acid-Containing Peptide Analogues

The substitution of natural amino acids with this compound has been instrumental in the development of potent and selective peptide-based therapeutics. The bulky naphthyl side chain can explore different receptor binding pockets and establish unique interactions, leading to altered pharmacological profiles. nih.govresearchgate.net

A notable example is in the field of opioid receptor research. The introduction of D-1-Nal into morphiceptin (B1676752) analogues has been shown to significantly impact their binding affinity and activity at mu (µ) and delta (δ) opioid receptors. For instance, the analogue [Dmt¹, D-Ala², D-1-Nal³]morphiceptin displayed very high µ-receptor affinity and potent analgesic activity. researchgate.net

| Peptide Analogue | Modification | Receptor Affinity (Ki, nM) |

| [Dmt¹, D-Ala², D-1-Nal³]morphiceptin | Tyr¹→Dmt, Phe³→D-1-Nal | µ = 0.35, δ = 28.5 |

| [Dmt¹, D-NMeAla², D-1-Nal³]morphiceptin | Tyr¹→Dmt, Pro²→D-NMeAla, Phe³→D-1-Nal | µ = 0.28, δ = 45.6 |

Data adapted from a study on novel opioid peptide analogs. researchgate.net

Similarly, in the design of neurotensin (B549771) analogues, the incorporation of D-3,1-naphthyl-alanine at position 11 of the NT(8-13) fragment has been explored to create compounds with selectivity for the neurotensin receptor subtype 2 (NTS2), which is implicated in pain regulation. nih.gov

Site-Specific Incorporation into Enzyme Core Regions

The site-specific incorporation of non-natural amino acids into the hydrophobic core of enzymes can provide valuable insights into enzyme structure-function relationships and serve as a tool for enzyme engineering. A study involving the site-specific incorporation of the structurally similar 3-(2-naphthyl)-alanine (2Nal) into the hydrophobic core of murine dihydrofolate reductase (mDHFR) demonstrated the impact of such a bulky substitution on catalytic activity. nih.gov

The introduction of this bulky, hydrophobic residue into the enzyme's core led to a decrease in catalytic efficiency (kcat/Km). This reduction in efficiency was found to correlate with the magnitude of the change in the van der Waals volume at the mutation site, suggesting that the steric perturbation of the packed hydrophobic core directly impacts the enzyme's function. nih.gov While this study used the 2-naphthyl isomer, the principles are directly applicable to the potential effects of incorporating this compound.

| mDHFR Variant (2Nal at position) | Change in van der Waals Volume (ų) | Relative kcat/Km (%) |

| Wild-type | 0 | 100 |

| L40(2Nal) | 54.4 | 10.5 |

| I60(2Nal) | 35.8 | 21.1 |

| F31(2Nal) | 18.2 | 45.3 |

| V115(2Nal) | 54.4 | 8.9 |

Data adapted from a study on the effects of non-natural amino acid incorporation into the enzyme core region. nih.gov

Modulation of Peptide and Protein Conformation and Stability

The incorporation of bulky aromatic side chains like naphthylalanine can promote the formation of specific secondary structures, such as β-turns. researchgate.net In cyclic peptides, the conformational rigidity imparted by such residues can be crucial for maintaining a bioactive conformation, as seen in some enkephalin analogues where the backbone is rigidified. nih.gov

Furthermore, the use of a D-amino acid, such as this compound, can inherently increase the proteolytic stability of peptides. frontiersin.org Natural proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at a cleavage site can render the peptide resistant to degradation, thereby prolonging its biological half-life. frontiersin.org This strategy is particularly valuable in the development of peptide-based drugs. The hydrophobic nature of the naphthyl group can also contribute to stability by promoting burial within the hydrophobic core of a protein, shielding it from the solvent. oup.comnih.gov

Structure Activity Relationship Sar Investigations Utilizing 3 1 Naphthyl D Alanine

Elucidation of Receptor-Ligand Binding Affinity and Specificity

Opioid Receptor Ligands (e.g., Morphiceptin (B1676752), Endomorphin Analogs)

In the field of opioid research, the substitution of endogenous amino acids with 3-(1-Naphthyl)-D-alanine (D-1-Nal) has proven to be a fruitful strategy for developing potent and selective receptor ligands. The introduction of this bulky, aromatic residue into the sequence of µ-opioid receptor (MOP)-selective peptides has been shown to be advantageous for their activity.

A notable example is the morphiceptin analog, [Dmt¹, D-1-Nal³]morphiceptin. In this compound, the Phenylalanine at position 3 of the parent peptide is replaced by D-1-Nal. This single substitution, combined with a 2',6'-dimethyl-L-tyrosine (Dmt) at position 1, results in a peptide with very high affinity and selectivity for the MOP receptor. In functional assays, this analog demonstrated profound supraspinal analgesia, proving to be approximately 100-fold more potent than the endogenous MOP ligand, endomorphin-2. This significant increase in potency highlights the critical role of the naphthyl group in optimizing interactions with the MOP receptor binding site.

Conversely, when D-1-Nal was introduced at position 4 in a series of endomorphin-1 and endomorphin-2 analogs, the resulting peptides displayed only weak antagonist properties at the µ-opioid receptor. This demonstrates that the position of the D-1-Nal substitution is critical and dictates the pharmacological outcome, shifting the activity profile from a potent agonist to a weak antagonist.

| Compound | Modification | Receptor Target | Observed Activity |

|---|---|---|---|

| [Dmt¹, D-1-Nal³]morphiceptin | Phe³ → D-1-Nal³ | µ-Opioid Receptor (MOP) | High-affinity, selective agonist (~100x more potent than endomorphin-2) |

| Endomorphin-2 Analogs | Modification at position 4 with D-1-Nal | µ-Opioid Receptor (MOP) | Weak antagonist properties |

Ghrelin Receptor Modulators

The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is another target where this compound has been used to probe SAR. The placement of D-1-Nal within a peptide sequence can dramatically switch its functional activity between agonism and inverse agonism.

In studies using the hexapeptide scaffold K-Trp-Phe-Trp-Leu-Leu-NH₂, the substitution of D-tryptophan at position 2 with D-1-Nal resulted in highly potent and efficient inverse agonists. These molecules effectively reduce the high constitutive activity of the ghrelin receptor. In contrast, when D-tryptophan at position 4 was replaced with D-1-Nal, the resulting peptide exhibited agonist activity, stimulating the receptor. This positional-dependent switch underscores the nuanced interactions of the naphthyl group within different sub-pockets of the ghrelin receptor.

Furthermore, D-1-Nal has been incorporated into more complex ghrelin analogs to achieve high binding affinity. The analog [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide displays a remarkable subnanomolar affinity for the GHSR, with an IC₅₀ value of 0.11 nM, making it one of the highest affinity ghrelin analogs reported. In this case, the 1-Nal at position 4 contributes to the strong binding.

| Parent Scaffold/Analog | Position of D-1-Nal Substitution | Receptor Target | Resulting Activity |

|---|---|---|---|

| K-Trp-Phe-Trp-Leu-Leu-NH₂ | Position 2 | Ghrelin Receptor (GHS-R1a) | Potent Inverse Agonist |

| K-Trp-Phe-Trp-Leu-Leu-NH₂ | Position 4 | Ghrelin Receptor (GHS-R1a) | Agonist |

| [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) | Position 4 | Ghrelin Receptor (GHS-R1a) | High-Affinity Agonist (IC₅₀ = 0.11 nM) |

Chemokine Receptor CXCR4 Antagonists

Structure-activity relationship studies on antagonists for the chemokine receptor CXCR4 have frequently utilized naphthylalanine residues to enhance potency. While much of the research in this area has focused on the 3-(2-naphthyl)alanine (2-Nal) isomer, the findings provide valuable insights into the role of a bulky, hydrophobic naphthyl moiety in CXCR4 antagonism.

The cyclic pentapeptide FC131 and its derivatives are prominent examples. In these antagonists, the tripeptide fragment Arg-Arg-Nal serves as an essential recognition motif for binding to CXCR4. SAR studies have established that the distal aromatic ring of the naphthylalanine side chain at position 3 is required to maintain high antagonist potency. This suggests that the naphthyl group engages in critical hydrophobic or aromatic interactions deep within the receptor's binding pocket. Molecular docking studies have helped to rationalize these findings, illustrating how the bulky side chain optimizes the ligand's fit and interaction with the receptor. Although direct SAR comparisons with the 1-Nal isomer are less common in the literature, the established importance of the naphthyl group in 2-Nal analogs strongly indicates that a large aromatic system at this position is a key determinant for high-affinity CXCR4 antagonism.

| Antagonist Class | Key Structural Motif | Role of Naphthylalanine | Receptor Target |

|---|---|---|---|

| Cyclic Pentapeptides (e.g., FC131) | Arg-Arg-Nal (typically 2-Nal) | The bulky aromatic side chain is required for high-potency antagonism. | Chemokine Receptor CXCR4 |

Integrin Receptor Ligands (e.g., αvβ3 Integrin)

The incorporation of this compound has also been explored in the design of ligands for integrin receptors, which typically recognize the Arg-Gly-Asp (RGD) sequence. In this context, D-1-Nal serves as a hydrophobic moiety that can enhance binding affinity by interacting with non-polar regions of the receptor.

In a study of cyclic octapeptides designed as αvβ3 integrin antagonists, a D-1-Nal residue was incorporated at the seventh position (X⁷) in the sequence c(Gly-Arg-Gly-Asp-Asp-X⁷-Cys)-NH₂. Molecular modeling of the ligand-receptor complex revealed that the naphthalene (B1677914) side chain of D-1-Nal is situated in a previously unreported hydrophobic pocket at the interface of the αv and β3 subunits. nih.gov This pocket is formed by several hydrophobic amino acids from both subunits, including Ala215, Ile216, and Phe217 from the α-subunit and Ala218, Ala252, Val314, and Leu317 from the β-subunit. nih.gov The favorable hydrophobic interactions between the naphthyl group and this pocket contribute significantly to the binding affinity of the ligand for the αvβ3 integrin. nih.gov This finding demonstrates that D-1-Nal can be strategically employed to exploit specific hydrophobic regions within the integrin ligand-binding site to create potent antagonists. nih.gov

| Ligand Scaffold | Position of D-1-Nal | Receptor Target | SAR Finding |

|---|---|---|---|

| Cyclic Octapeptide c(GRGDdX⁷c)-NH₂ | Position X⁷ | αvβ3 Integrin | The naphthalene side chain binds in a hydrophobic pocket at the αv/β3 subunit interface, enhancing binding affinity. nih.gov |

Somatostatin (B550006) Receptor Analogues

In the development of somatostatin (SRIF) analogues, naphthylalanine has been used to probe the SAR at key positions within the peptide sequence. While the 3-(2-naphthyl)-D-alanine (D-2-Nal) isomer is more commonly reported in this context, the results offer valuable insights into the steric and electronic requirements of the somatostatin receptor binding pocket.

| Analog Series | Position of Substitution | Comparison | SAR Finding |

|---|---|---|---|

| Des-AA¹,²,⁵-[X⁸,IAmp⁹]SRIF | Position 8 (X⁸) | D-Trp vs. D-2-Nal | D-Trp substitution is superior for binding affinity, but D-2-Nal is tolerated. |

Melanocortin Receptor Peptides

The substitution of key amino acids with naphthylalanine in melanocortin peptides has been a critical tool for understanding ligand function and has led to the discovery of a significant SAR "switch." While the 3-(2-naphthyl)-D-alanine (D-Nal(2')) isomer is predominantly used in these studies, the results are foundational to understanding how a bulky aromatic residue can modulate activity at melanocortin receptors (MCRs).

A key finding is the "DPhe⁷ to DNal(2’)⁷ antagonist switch." In various melanocortin peptide templates, replacing the D-Phenylalanine at position 7 with D-Nal(2') consistently converts the ligand from an agonist to an antagonist, particularly at the MC3R and MC4R subtypes. Peptides containing this substitution were found to lack significant agonist activity at MC3R and MC4R, but acted as potent antagonists. This suggests that the larger naphthalene ring system introduces steric hindrance or induces a conformational change in the peptide that allows it to bind to the receptor but prevents the conformational changes necessary for receptor activation. This reliable switch in pharmacology makes the DNal(2’)⁷ substitution a powerful tool in the design of melanocortin receptor antagonists for research and potential therapeutic applications.

| Peptide Class | Modification | Receptor Targets | Pharmacological "Switch" |

|---|---|---|---|

| Melanocortin Peptides | DPhe⁷ → D-Nal(2')⁷ | MC3R, MC4R | Converts agonist ligands into potent antagonists. |

Methodological Frameworks in Structure-Activity Relationship (SAR) Studies Utilizing this compound

Structure-Activity Relationship (SAR) investigations are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. For peptides and peptidomimetics, the incorporation of non-natural amino acids like this compound is a key strategy to enhance properties such as potency, selectivity, and metabolic stability. chemimpex.com The bulky and hydrophobic naphthyl group of this amino acid can lead to significant changes in peptide conformation and interaction with biological targets. chemimpex.com To systematically probe these effects, various methodological frameworks are employed.

Positional Scanning Mutagenesis

Positional scanning is a powerful technique used for the optimization of peptide sequences. genscript.com This methodology involves the systematic substitution of each amino acid position within a peptide with all other natural or even unnatural amino acids, one at a time. genscript.com The primary goal is to create a library of peptide analogs, which is then screened for enhanced biological activity. genscript.com This approach allows researchers to identify which amino acids are preferred at specific positions to improve properties like binding affinity to a receptor or enzymatic stability. genscript.com

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning mutagenesis is a widely used technique to determine the functional contribution of individual amino acid residues to the stability or function of a protein or peptide. wikipedia.org The methodology involves systematically replacing each amino acid residue in the peptide sequence with alanine. genscript.com Alanine is chosen because its small, chemically inert methyl side chain removes the specific interactions of the original side chain beyond the β-carbon without significantly altering the peptide's backbone conformation or introducing major steric clashes. wikipedia.org

By comparing the biological activity of the alanine-substituted analogs to the original peptide, researchers can identify "hot spots"—residues that are critical for the peptide's function. nih.gov A significant drop in activity upon substitution with alanine indicates that the original residue's side chain plays a crucial role in the interaction with the target. mdpi.com This technique is instrumental in:

Identifying key residues in epitopes genscript.com

Evaluating the function of enzymes genscript.com

Studying the binding sites of proteins genscript.com

While no specific alanine scanning studies on peptides containing this compound were found in the provided search results, this methodology would be highly valuable. For example, in a peptide where this compound has been incorporated, alanine scanning of the other residues could elucidate the specific interactions that are complemented by the presence of the bulky naphthyl group, thereby providing a more complete picture of the SAR. In one study on the antimicrobial peptide Aurein 1.2, alanine scanning was performed to understand the effect of each amino acid on its biological and physicochemical properties. nih.gov

Influence of Side-Chain and Backbone Modifications

Side-chain and backbone modifications are essential strategies in peptide chemistry to improve pharmacological properties. genscript.com The incorporation of this compound is itself a side-chain modification, replacing a natural amino acid with one that has a large, hydrophobic naphthyl moiety. chemimpex.com

Side-Chain Modifications: The rationale for incorporating this compound is to leverage the properties of its unique side chain. The naphthyl group can engage in hydrophobic and π-π stacking interactions with the target receptor, potentially increasing binding affinity and potency. chemimpex.com For example, the substitution of phenylalanine with 3-(1-Naphthyl)-alanine in enkephalin analogues has been explored to study structure-activity relationships. sigmaaldrich.com Such modifications can significantly impact the peptide's conformation and biological activity. The enhanced stability and bioactivity of peptides containing this residue make it a valuable building block in the design of therapeutic peptides. chemimpex.com

The table below illustrates how modifications, including the incorporation of this compound, can be systematically evaluated in SAR studies.

| Peptide Analog | Modification Type | Position of Modification | Rationale for Modification | Observed/Expected Effect on Activity |

| Parent Peptide | - | - | - | Baseline Activity |

| Analog 1 | Alanine Scan | Residue X | Determine contribution of Residue X side chain | Decrease/Increase/No Change |

| Analog 2 | Side-Chain (e.g., Phe to D-Nal) | Residue Y | Enhance hydrophobic/aromatic interactions | Increased Potency/Affinity |

| Analog 3 | Backbone (e.g., L-Ala to D-Ala) | Residue Z | Increase proteolytic stability | Extended Half-life |

| Analog 4 | Positional Scan | Residue W | Optimize interaction at this position | Identification of optimal residue |

Conformational Analysis and Molecular Modeling of 3 1 Naphthyl D Alanine Derivatives

Experimental Spectroscopic Characterization

A combination of spectroscopic techniques is utilized to experimentally determine the conformational properties of 3-(1-Naphthyl)-D-alanine derivatives in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, it is possible to determine an ensemble of conformations that represents the dynamic nature of flexible molecules. escholarship.org

Key NMR parameters used in conformational analysis include Nuclear Overhauser Effects (NOEs), which provide information about inter-proton distances, and ³J-coupling constants, which are related to dihedral angles via the Karplus equation. escholarship.orgnih.gov For peptides containing this compound, NOE data is particularly crucial for determining the orientation of the naphthyl group relative to the peptide backbone and other side chains.

In studies of cyclic enkephalin analogues where phenylalanine is replaced by 1-naphthylalanine, NMR analysis has been used to determine the relative spatial arrangement of the aromatic side chains of Tyrosine and Naphthylalanine. nih.govnih.gov For instance, folded conformations with close proximity (<10 Å) of the two aromatic rings were found to be essential for activity at delta-opioid receptors, while more extended structures with a separation of approximately 14 Å were required for mu-receptor activity. nih.gov Similarly, in vasopressin analogues, NMR spectroscopy and molecular modeling were combined to investigate their structure-activity relationships. nih.gov These studies revealed that both L- and D-1-Naphthylalanine-containing analogues tend to adopt β-turns in specific regions of the peptide sequence. nih.gov

Table 1: Representative NMR-Derived Conformational Data for a this compound Containing Peptide Analogue

| Parameter | Observed Value/Result | Implied Structural Feature |

|---|---|---|

| NOE Contacts | Strong NOE between Tyr CδH and Nal CδH | Folded conformation with close proximity of aromatic rings |

| ³J(HNHα) Coupling Constant | 6.5 Hz | Corresponds to a specific range of φ dihedral angles |

| Temperature Coefficient (Δδ/ΔT) of Amide Proton | -2.5 ppb/K | Indicates solvent-shielded amide proton, likely involved in a hydrogen bond |

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are complementary techniques used to determine the secondary structure content of peptides and proteins. nih.govlew.ro

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. Characteristic CD spectra are observed for α-helices, β-sheets, β-turns, and random coil structures.

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. lew.ro Deconvolution of the amide I band allows for the quantitative estimation of different secondary structural elements. For example, absorption between 1650-1658 cm⁻¹ is typically assigned to α-helices, while bands in the 1620-1640 cm⁻¹ region are characteristic of β-sheets. researchgate.net Studies on alanine-rich peptides have shown that in aqueous solutions, β-sheet and aggregated structures can dominate, whereas in environments like trifluoroethanol (TFE), α-helical and β-turn structures are more abundant. nih.govresearchgate.net

Table 2: Illustrative Secondary Structure Content of a this compound Peptide in Different Solvents as Determined by CD/FTIR

| Secondary Structure | Content in Water (%) | Content in TFE (%) |

|---|---|---|

| α-Helix | 15 | 45 |

| β-Sheet | 40 | 10 |

| β-Turn | 20 | 25 |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides precise, high-resolution information about the three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom in the molecule can be determined. mdpi.commdpi.com This yields detailed data on bond lengths, bond angles, and torsion angles, defining the molecule's specific solid-state conformation.

While obtaining a suitable crystal for a flexible peptide can be challenging, the resulting structure represents a single, low-energy conformation. This information is invaluable for validating and refining computational models. The crystallographic data for a this compound derivative would precisely define the orientation of the bulky naphthyl group and its interactions with neighboring molecules in the crystal lattice.

Table 3: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cα-Cβ Bond Length | 1.53 Å |

| Cα-Cβ-Cγ Bond Angle | 113.5° |

| Cα-Cβ-Cγ-Cδ Torsion Angle (χ₁) | -65.2° |

Computational Approaches to Conformational Space

Computational methods are essential for exploring the vast conformational space available to flexible molecules like peptides and for providing a dynamic picture that complements experimental data.

Molecular Mechanics (MM) and Quantum Mechanical (QM) Calculations

Molecular Mechanics (MM) and Quantum Mechanical (QM) calculations are used to model the conformational landscape of peptides. MM methods employ classical physics principles and force fields to rapidly calculate the potential energy of different conformations, allowing for extensive sampling of the conformational space through techniques like molecular dynamics (MD) simulations. escholarship.orgescholarship.org

QM calculations, while more computationally intensive, provide a more accurate description of the electronic structure and energy of a molecule. nih.govgoogle.com QM methods are often used to refine the energies of a smaller number of low-energy conformations identified by MM searches or to study specific interactions, such as hydrogen bonding, with high accuracy. The combination of NMR experimental data with MD simulations provides a powerful approach to characterize the conformational ensembles of peptides in solution. escholarship.orgmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of QM methods that has become a standard tool for studying the conformational properties of peptides and their derivatives. nih.gov DFT calculations can accurately predict molecular geometries, relative energies of different conformers, and vibrational frequencies. mdpi.comresearchgate.net

For this compound derivatives, DFT can be used to investigate the rotational barrier around the Cα-Cβ and Cβ-Cγ bonds, thereby determining the preferred orientations (rotamers) of the naphthyl side chain. These calculations help in understanding how the bulky aromatic group influences the local backbone conformation. For instance, a conformational analysis of a dipeptide using DFT can identify hundreds of possible stable conformers and rank them by energy. nih.govresearchgate.net

Table 4: Example of DFT-Calculated Relative Energies for Different Side-Chain Conformations (Rotamers) of this compound

| Rotamer (χ₁ Torsion Angle) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| gauche (+) | 0.5 | 25 |

| anti | 0.0 | 50 |

Molecular Dynamics Simulations for Dynamic Conformations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes over time. For peptides incorporating non-natural amino acids like this compound, MD simulations can elucidate the influence of the bulky naphthyl group on the peptide backbone's flexibility and preferred geometries. These simulations model the atomic interactions within the molecule and with its surrounding solvent, allowing researchers to observe transitional states and conformational equilibria that are often inaccessible through static experimental methods alone.

The process involves defining a force field, which is a set of parameters that describes the potential energy of the system's particles. For a peptide containing this compound, this force field dictates the bond lengths, angles, and dihedral angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

A widely studied model system for understanding peptide dynamics is the alanine (B10760859) dipeptide, often used to develop and validate simulation methodologies. nih.govrsc.org In such studies, simulations can reveal the characteristic times for transitions between different conformational basins, such as C7eq, C5, αR, and αL. plos.org By applying these techniques to peptides containing this compound, researchers can predict how the larger side chain restricts the accessible conformational space, potentially favoring specific secondary structures. The data generated from these simulations, such as free energy landscapes, can map out the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's dynamic nature. rsc.org

| Simulation Parameter | Description | Relevance to this compound Derivatives |

|---|---|---|

| Force Field | Set of equations and parameters to calculate the potential energy of the system (e.g., OPLS, AMBER, CHARMM). | Accurate parameters for the naphthyl group are crucial for realistic simulation of its interactions. |

| Solvent Model | Representation of the solvent environment, either explicitly (e.g., TIP3P, TIP4P water) or implicitly. plos.org | Explicit solvent models are needed to accurately capture hydrophobic interactions of the naphthyl side chain. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are required to sample significant conformational changes and rare events. |

| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for simulating systems under realistic conditions. |

Elucidation of Bioactive Conformations and Receptor Recognition

Understanding the three-dimensional structure of a molecule is paramount to deciphering its biological activity. For derivatives of this compound, which are often incorporated into peptides to enhance bioactivity, determining the "bioactive conformation"—the specific spatial arrangement the molecule adopts when it binds to its biological target—is a key goal of conformational analysis. chemimpex.comsigmaaldrich.com The bulky and hydrophobic naphthyl group significantly influences the molecule's shape and interactions, which in turn affects its ability to bind to specific receptors or enzymes. chemimpex.com

Conformational studies on peptides containing 1-naphthylalanine provide critical insights into structure-activity relationships. For example, research on cyclic enkephalin analogues, where 1-naphthylalanine replaces a native phenylalanine residue, has demonstrated how this substitution impacts receptor selectivity and biological potency. sigmaaldrich.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the solution-state conformation. NOESY studies can reveal the proximity of different protons within a molecule, which helps in piecing together its 3D structure. For instance, hindered rotation of a naphthyl ring around a molecular scaffold, as observed in some N-naphthyl compounds, can be detected and correlated with a loss of biological activity, whereas free rotation may be associated with high potency. nih.gov

Molecular modeling and docking simulations complement these experimental findings. By superimposing the lowest energy conformations of a molecule with its docked pose in the binding site of a target protein, researchers can visualize the conformational changes required for binding. nih.gov This analysis helps to explain why certain conformations are more "bioactive" than others. For this compound-containing peptides, such studies can reveal how the orientation of the naphthyl group within a receptor pocket contributes to binding affinity and specificity, guiding the design of novel therapeutic agents. sigmaaldrich.com

Host-Guest Chemistry and Inclusion Complexation Studies (e.g., with Cyclodextrins)

The unique structural properties of this compound, particularly its hydrophobic naphthyl moiety, make it an excellent candidate for host-guest chemistry studies. A primary area of this research involves inclusion complexation with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity. researchgate.netuni-wuppertal.de This cavity can encapsulate "guest" molecules of appropriate size and polarity, forming non-covalent inclusion complexes.

Studies on the closely related isomer, 3-(2-Napthyl)-D-alanine, with α- and β-cyclodextrins have provided significant evidence for the formation of stable inclusion complexes. researchgate.net Physicochemical and spectroscopic methods are used to characterize these interactions.

Key Findings from Cyclodextrin (B1172386) Complexation Studies:

Stoichiometry: Surface tension and conductivity measurements consistently indicate the formation of a 1:1 host-guest complex, meaning one molecule of cyclodextrin encapsulates one molecule of the naphthyl-alanine derivative. researchgate.net This is a common ratio observed in cyclodextrin complexes, as the cavity size often allows for a single guest molecule to be accommodated. rsc.org

Confirmation of Inclusion: 1H NMR and FT-IR spectroscopy are used to confirm that the guest molecule is indeed situated within the cyclodextrin cavity. In 1H NMR, chemical shifts of the protons on the inner surface of the cyclodextrin (H-3 and H-5) are altered upon inclusion of the guest, providing direct evidence of complexation. researchgate.netacs.org

Driving Forces: The formation and stability of these complexes are driven by a combination of intermolecular forces. These include hydrophobic interactions between the nonpolar naphthyl group and the apolar CD cavity, van der Waals forces, hydrogen bonding, and electrostatic forces. researchgate.netrsc.org The displacement of water molecules from the high-energy state within the cavity to the bulk solvent also contributes entropically to the stability of the complex. uni-wuppertal.de

Such host-guest complexation has widespread potential applications, including enhancing the solubility, stability, and bioavailability of therapeutic compounds derived from this compound. researchgate.netuni-wuppertal.de

| Analytical Method | Information Obtained |

|---|---|

| Surface Tension & Conductivity | Determines the stoichiometry of the host-guest complex (e.g., 1:1 ratio). researchgate.net |

| 1H NMR Spectroscopy | Confirms the inclusion of the guest molecule within the cyclodextrin cavity by observing changes in proton chemical shifts. researchgate.net |

| FT-IR Spectroscopy | Provides evidence of interactions between the host and guest molecules by analyzing shifts in vibrational frequencies. researchgate.net |

| HRMS (High-Resolution Mass Spectrometry) | Confirms the formation of the 1:1 complex in the solid state. researchgate.net |

Enzymatic Interactions and Biochemical Pathway Elucidation Involving 3 1 Naphthyl D Alanine

Enzyme Kinetics and Mechanistic Investigations

The unique structure of 3-(1-Naphthyl)-D-alanine is leveraged in studies of enzyme kinetics to elucidate active site architecture and reaction mechanisms. chemimpex.com

Substrate Specificity and Binding Assays

This compound is utilized in biochemical studies to explore protein interactions and enzyme activities. chemimpex.com Its defining feature is the large, hydrophobic naphthyl side chain, which provides a significant increase in hydrophobicity compared to natural amino acids like phenylalanine or tyrosine. This property makes it a useful substrate for probing the specificity of enzyme active sites, particularly for enzymes that process aromatic or hydrophobic amino acids.

Binding assays with this compound can help delineate the spatial and chemical constraints of an enzyme's active site. The enhanced hydrophobic interactions afforded by the naphthyl group can influence binding affinity and stability, providing insights into the forces that govern substrate recognition and protein folding. core.ac.uk While it is widely employed in these experimental setups, specific dissociation constants (Kd) for its binding to various enzymes are not commonly reported in general literature and are typically specific to the individual research conducted. core.ac.ukchemimpex.com

Competitive and Non-Competitive Enzyme Inhibition Studies (e.g., α-Chymotrypsin)

Enzyme inhibition studies are crucial for understanding enzyme mechanisms and for drug development. Inhibitors can be broadly classified as competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its efficiency. nih.gov

α-Chymotrypsin, a serine protease, is a classic model for such studies. It preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids, such as phenylalanine, tryptophan, and tyrosine, because its S1 specificity pocket is a deep, hydrophobic cavity. medrxiv.org Given that this compound possesses a large, hydrophobic side chain, it is an ideal candidate for interacting with the active site of chymotrypsin.

D-amino acids that correspond to an enzyme's preferred L-amino acid substrates are often effective competitive inhibitors. This is because the D-enantiomer can fit into the active site and bind, but its stereochemistry prevents the enzyme from proceeding with the catalytic steps, thus blocking the substrate from binding. rsc.org While specific kinetic studies detailing the inhibition constant (K_i) of α-chymotrypsin by this compound are not broadly available, the principles of enzyme specificity strongly suggest it would act as a competitive inhibitor.

Interplay with D-Amino Acid Metabolizing Enzymes

The metabolism of D-amino acids in organisms is a critical area of research, with enzymes that specifically act on these "unnatural" stereoisomers playing key roles.

Human D-Amino Acid Oxidase (DAAO) Activity and Regulation

Human D-amino acid oxidase (hDAAO) is a flavoenzyme that catalyzes the stereoselective oxidative deamination of neutral D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. frontiersin.orgnih.gov This enzyme is crucial in regulating the levels of D-amino acids in the body, particularly the neuromodulator D-serine in the central nervous system. nih.gov

hDAAO exhibits broad substrate specificity, with a preference for small, uncharged, and hydrophobic D-amino acids. frontiersin.orgnih.gov While detailed kinetic parameters for hDAAO with this compound as a substrate are not specified in available literature, the enzyme's known preference for hydrophobic substrates suggests that it would be processed by hDAAO. The large size of the naphthyl group would likely influence the binding affinity (K_m) and turnover rate (k_cat). For comparison, the kinetic properties of hDAAO with other D-amino acids have been characterized, showing a range of efficiencies. core.ac.uknih.gov The regulation of hDAAO is complex; the binding of a substrate or an active-site ligand can increase the enzyme's otherwise weak affinity for its FAD cofactor, thereby enhancing its catalytic competence. nih.gov

L-Amino Acid Deaminase (LAAD) Substrate Utilization

L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) is an enzyme that catalyzes the oxidative deamination of L-amino acids. rsc.org It is of significant biotechnological interest for its ability to produce α-keto acids or to resolve racemic mixtures to yield pure D-amino acids. rsc.orgnih.gov

The wild-type PmaLAAD shows limited activity towards the bulky L-enantiomer of naphthylalanine. However, its substrate range has been successfully expanded through protein engineering. In one study, site-saturation mutagenesis was used to create variants with significantly improved activity on L-1-naphthylalanine. rsc.org The triple variant F318A/V412A/V438P demonstrated a nearly five-fold lower K_m and a seven-fold higher catalytic efficiency compared to the wild-type enzyme, attributed to an increased active site volume that better accommodates the bulky substrate. rsc.org

This engineered enzyme was effectively used in the deracemization of a D,L-1-naphthylalanine mixture, achieving complete conversion of the L-enantiomer approximately 7.5 times faster than the wild-type enzyme. rsc.org

Table 1: Kinetic Parameters of Wild-Type and Engineered PmaLAAD on L-1-Naphthylalanine

| Enzyme Variant | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) |

|---|---|---|---|

| Wild-Type PmaLAAD | 0.81 | 1.1 | 1.3 |

| F318A/V412A/V438P | 0.17 | 1.6 | 9.2 |

Data sourced from a study on the in vitro evolution of L-amino acid deaminase. rsc.org

Effects of Non-Natural Amino Acid Substitution on Enzyme Function

The incorporation of non-natural amino acids like this compound into a protein's primary sequence is a powerful technique in protein engineering. This substitution can introduce novel chemical, physical, or biological properties, altering an enzyme's function in a controlled manner. chemimpex.comnih.gov

Substituting a natural amino acid with this compound can have several predictable effects due to its unique side chain:

Altering Substrate Specificity: Introducing the bulky naphthyl group into or near an enzyme's active site can dramatically change its size and hydrophobicity, thereby altering its substrate specificity. This could be used to engineer enzymes that recognize new, non-natural substrates.

Enhancing Protein Stability: The increased hydrophobicity of the naphthyl group can strengthen hydrophobic interactions within the protein core or at protein-protein interfaces, potentially leading to enhanced thermal stability or resistance to denaturation. core.ac.uk

Probing Protein Structure and Dynamics: The naphthyl group serves as a fluorescent probe. Its distinct spectroscopic properties can be used in techniques like fluorescence spectroscopy to study protein folding, conformational changes, and ligand binding events. mdpi.com

While specific examples of this compound being substituted into enzymes to modulate function are highly specialized and not widely documented in general literature, the principles of protein engineering support its potential utility in this area. nih.gov

Analysis of Catalytic Efficiency Perturbations

While specific kinetic data for a wide range of enzymes interacting with this compound is not extensively documented in publicly available literature, its structural similarity to other amino acids suggests potential interactions with various enzyme classes. For instance, it has been used in the synthesis of cholecystokinin (B1591339) analogues, a process that can involve enzymatic steps. sigmaaldrich.com The efficiency of such enzymatic reactions, governed by parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat), would be directly influenced by the presence of the naphthyl group. A higher K_m value would indicate weaker binding affinity of the enzyme for the naphthyl-containing substrate compared to its natural counterpart, while a change in k_cat would reflect an alteration in the rate of the chemical transformation itself.

In the context of enzyme inhibition, this compound could act as a competitive inhibitor if it binds to the active site of an enzyme that normally processes aromatic amino acids like phenylalanine or tryptophan. The inhibition constant (K_i) would quantify the potency of this inhibition.

| Enzyme | Substrate/Inhibitor | K_m (mM) | k_cat (s⁻¹) | K_i (mM) |

| Hypothetical Protease | Peptide Substrate | 0.5 | 10 | - |

| Hypothetical Protease | This compound | - | - | 0.1 |

| Hypothetical Amino Acid Oxidase | D-Alanine | 1.2 | 5 | - |

| Hypothetical Amino Acid Oxidase | This compound | 2.5 | 1.5 | - |

Structural Impact on Protein Folding and Stability

The incorporation of this compound into a peptide or protein can have a profound impact on its three-dimensional structure and thermodynamic stability. The bulky and hydrophobic naphthyl group significantly increases the side-chain volume and introduces strong aromatic interactions, which can be a dominant force in protein folding.

Research has shown that 1-naphthylalanine is often used as a substitute for tryptophan to study the role of aromatic interactions in stabilizing specific protein folds, particularly β-hairpins. nih.gov The greatest stabilization in such structures has been reported from pairs of tryptophan side chains, and studies have sought to determine if naphthylalanine can replicate this effect. nih.gov

A direct comparison in a 12-residue peptide has demonstrated that significant stabilization is gained from the inclusion of bicyclic amino acids. nih.gov Geometric analysis revealed that 1-naphthylalanine can adopt an edge-to-face geometry similar to that of tryptophan, which is crucial for these stabilizing interactions. nih.gov This suggests that the incorporation of this compound can enhance the stability of a protein or peptide by promoting favorable hydrophobic and aromatic packing within the core of the folded structure.

The stabilizing effect can be quantified by measuring the change in the free energy of folding (ΔΔG) or the melting temperature (T_m) of the protein upon substitution of a natural amino acid with this compound. A negative ΔΔG value or an increase in T_m would indicate enhanced stability. While precise, comprehensive datasets are specific to each protein system, the general principle is that the introduction of the naphthyl group can significantly bolster the thermodynamic stability of a folded conformation.

The following interactive table illustrates the potential impact of substituting a natural amino acid with 1-naphthylalanine on the stability of a hypothetical β-hairpin peptide. The values are representative of the kind of data obtained in such studies.

| Peptide | Substituted Residue | Original Residue | ΔT_m (°C) | ΔΔG (kcal/mol) |

| Beta-Hairpin Model 1 | 1-Naphthylalanine | Tryptophan | +2.5 | -0.8 |

| Beta-Hairpin Model 1 | 1-Naphthylalanine | Phenylalanine | +5.1 | -1.5 |

| Beta-Hairpin Model 2 | 1-Naphthylalanine | Leucine | +7.3 | -2.1 |

Medicinal Chemistry and Rational Drug Design Principles Utilizing 3 1 Naphthyl D Alanine

Strategic Building Block for Pharmaceutical Development

3-(1-Naphthyl)-D-alanine is a prized component in the synthesis of pharmaceuticals, particularly those targeting the nervous system. chemimpex.comchemimpex.com Its incorporation into molecular structures can significantly influence their pharmacological profiles. The tert-butyloxycarbonyl (Boc) protected form, Boc-3-(1-naphthyl)-D-alanine, is frequently used in solid-phase peptide synthesis due to its enhanced stability and solubility. chemimpex.comcymitquimica.com

The unique properties of this compound make it an invaluable asset in the creation of peptide-based drugs. chemimpex.comchemimpex.com Its integration into peptide chains can improve their resistance to enzymatic degradation, a common challenge in the development of peptide therapeutics. researchgate.net The naphthyl group can also facilitate novel interactions with biological targets. chemimpex.com

For instance, in the development of morphiceptin (B1676752) analogs, which are selective ligands for the mu-opioid receptor, the inclusion of this compound has been explored. One such analog, [Dmt(1), D-Ala(2), D-1-Nal(3)]morphiceptin, demonstrated high mu-receptor affinity and significant analgesic effects. researchgate.net Another analog, with the sequence Dmt-D-Ala-(R)-β²-1-Nal-Pro-NH2, showed high activity at both mu and delta-opioid receptors. researchgate.netnih.gov

Key Research Findings on Peptide-Based Therapeutic Agents:

| Analog | Modification | Receptor Activity | Key Finding | Reference |

|---|---|---|---|---|

| [Dmt(1), D-Ala(2), D-1-Nal(3)]morphiceptin | This compound at position 3 | High mu-opioid receptor affinity | Displayed remarkable supraspinally mediated analgesia. | researchgate.net |

| Dmt-D-Ala-(R)-β²-1-Nal-Pro-NH2 | 3-(1-Naphthyl)-alanine at position 3 | High activity at mu and delta receptors | Induced strong peripheral antinociceptive effect and inhibited diarrhea. | researchgate.netnih.gov |

Ligand Design for Specific Biological Targets

The rational design of ligands that can selectively interact with specific biological targets is a cornerstone of modern drug discovery. This compound plays a crucial role in this process, enabling the development of molecules with tailored affinities and activities. chemimpex.comchemimpex.com

The structure of this compound allows it to act as a mimic of natural amino acid substrates, particularly those with aromatic side chains like phenylalanine or tyrosine. chemimpex.com This mimicry enables the designed ligands to bind to and activate receptors. The bulky naphthyl group can provide additional hydrophobic interactions within the receptor's binding pocket, potentially leading to enhanced potency and selectivity. chemimpex.comchemimpex.com For example, its incorporation into ghrelin receptor ligands has been shown to switch the peptide's behavior from an inverse agonist to an agonist. acs.org

Neurological disorders often involve dysfunctional receptor systems, making them prime targets for therapeutic intervention. chemimpex.com this compound is a key component in the design of novel agents aimed at these receptors. chemimpex.comchemimpex.com Its use in morphiceptin and endomorphin-2 analogs, which target opioid receptors, highlights its potential in developing treatments for pain. researchgate.netresearchgate.netnih.govresearchgate.net Furthermore, research into its use in compounds targeting bradykinin (B550075) receptors suggests its applicability to a broader range of neurological conditions. nih.gov The development of peripherally restricted agents containing this amino acid derivative is a promising strategy for treating gastrointestinal disorders without central nervous system side effects. researchgate.netnih.gov

Examples of Receptor-Targeted Agents for Neurological Disorders:

| Compound Class | Target Receptor | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|---|

| Morphiceptin Analogs | Mu-opioid receptor | Pain, Gastrointestinal disorders | Enhance receptor affinity and analgesic activity. researchgate.net Creates peripherally restricted agents. researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Endomorphin-2 Analogs | Mu-opioid receptor | Pain | Modification to improve analgesic potency. | researchgate.net |

Peptidomimetic Design and Evolution

A significant challenge in using peptides as drugs is their poor metabolic stability and bioavailability. upc.edu Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of peptides while being more drug-like. upc.edu this compound is a valuable tool in the design of peptidomimetics. upc.edu

The replacement of natural amino acids with this compound can confer resistance to enzymatic degradation by proteases. upc.edu The bulky naphthyl group can also constrain the peptide backbone, leading to a more defined and biologically active conformation. This strategy has been employed in the development of opioid peptidomimetics, where the goal is to create molecules with improved stability and specific receptor profiles. researchgate.net For example, replacing the Phenylalanine residue in certain opioid peptides with 1-naphthylalanine has been shown to maintain mu-opioid receptor efficacy while reducing delta-opioid receptor efficacy. nih.gov

Design of Conformationally Restricted Analogues

A key strategy in peptidomimetic drug design is the introduction of conformational constraints into a peptide backbone. nih.gov Flexible peptides often adopt multiple conformations in solution, only one of which may be the "bioactive" conformation recognized by its target receptor. By incorporating rigid structural elements, the peptide can be "locked" into a more limited range of shapes, ideally one that mimics the bioactive form. This can lead to a significant increase in binding affinity and biological activity. nih.gov

The this compound residue is particularly effective for this purpose. Its large, aromatic naphthyl side chain restricts the rotational freedom (chi (χ) torsion angles) of the amino acid, thereby constraining the local and, consequently, the global conformation of the peptide it is part of. nih.gov This approach has been successfully used to probe the structure-activity relationships of various peptides.

A notable example is in the development of analogues of cyclic opioid peptides. In one study, 3-(1'-naphthyl)alanine (Nap) was substituted for Phenylalanine in a potent, but non-selective, cyclic opioid analogue (H-Tyr-D-Orn-Phe-Glu-NH2). pnas.org This substitution, along with others, helped researchers propose that analogues containing a D-amino acid at this position may have different modes of binding to the opioid receptor compared to their L-isomer counterparts. pnas.org The introduction of such bulky, conformationally demanding residues is a critical tool for mapping the topographical requirements of a receptor binding pocket. biosolveit.de

The research into morphiceptin analogues further highlights this principle. By replacing the original Phenylalanine residue with this compound, researchers developed new compounds with significantly altered properties, as detailed in the table below.

| Compound Name | Modification | Target Receptor | Reported Biological Activity Finding | Source |

|---|---|---|---|---|

| [D-1-Nal³]Morphiceptin | Phe³ replaced with this compound (D-1-Nal) | μ-opioid Receptor | Showed greatly improved analgesic activity compared to the parent morphiceptin. biosolveit.deresearchgate.net It exhibited a 26-fold increase in μ-opioid receptor affinity and a 15-fold potency increase in the GPI assay. biosolveit.de | biosolveit.deresearchgate.net |

| [Dmt¹, D-1-Nal³]Morphiceptin | Tyr¹ replaced with 2',6'-dimethyltyrosine (Dmt) and Phe³ replaced with D-1-Nal | μ-opioid Receptor | Displayed very high μ-receptor affinity and produced profound supraspinal analgesia, being approximately 100-fold more potent than endomorphin-2. nih.govnih.gov | nih.govnih.gov |

| [Dmt¹, D-NMeAla², D-1-Nal³]Morphiceptin | Tyr¹ replaced with Dmt, D-Ala² with D-NMeAla, and Phe³ with D-1-Nal | μ-opioid Receptor | Showed very high μ-receptor affinity, resistance to enzymatic degradation, and remarkable supraspinally mediated analgesia. nih.gov | nih.gov |

Scaffold Hopping Strategies for Lead Generation

Scaffold hopping is a crucial strategy in modern medicinal chemistry for the discovery of novel compounds with improved properties. nih.govuniroma1.it It involves replacing the central core structure (the scaffold) of a known active compound with a chemically different one, while maintaining the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.govbiosolveit.de This technique allows researchers to move into new chemical space, overcome limitations of an existing scaffold (such as poor pharmacokinetics or toxicity), and generate novel intellectual property. researchgate.netuniroma1.it

The this compound structure possesses features that make it an interesting candidate for scaffold hopping exercises. The rigid bicyclic naphthyl system serves as a well-defined core that can present substituents in specific vectors. In a hypothetical scaffold hop, the naphthylalanine core could replace a different aromatic or heterocyclic scaffold in a known ligand. For instance, a phenyl- or indole-containing core of a lead compound could be replaced by the naphthylalanine scaffold. The goal would be for the new scaffold to position the critical interacting moieties (e.g., the amino and carboxyl groups, and other pharmacophoric elements) in a similar orientation to that of the original ligand, thus preserving biological activity.

While the primary application of this compound has been as a substituent within a larger peptide scaffold, its inherent rigidity and chemical functionality suggest its potential as a core replacement in non-peptidic or peptidomimetic contexts. The challenge lies in identifying lead compounds where the naphthylalanine core can successfully mimic the geometry and electronic properties of the original scaffold. nih.gov This rational design approach, often aided by computational modeling, is a key principle for generating new lead compounds. nih.gov

Contributions to Neuroscience Research: Neurotransmitter and Neuropeptide Systems

This compound has made significant contributions to neuroscience research, particularly in the study of neuropeptide systems such as the opioid system. nih.gov Neuropeptides are crucial signaling molecules in the brain, but their therapeutic potential is often limited by poor metabolic stability and low bioavailability. The incorporation of unnatural D-amino acids like this compound into neuropeptide sequences is a proven strategy to overcome these limitations. nih.gov

The use of this compound in the synthesis of morphiceptin and endomorphin-2 analogues is a prime example of its utility. researchgate.netnih.gov Morphiceptin is a selective ligand for the μ-opioid receptor, a key target for pain management. nih.gov Research has shown that modifying the morphiceptin sequence by replacing the native phenylalanine at position 3 with this compound can dramatically enhance its properties.

These novel analogues serve as powerful research tools to investigate the neuropharmacology of the opioid system. For example, the development of potent, peripherally restricted opioid agonists is a major goal in treating conditions like gastrointestinal motility disorders without causing central side effects. nih.gov The analogue [Dmt¹, D-NMeAla², D-1-Nal³]morphiceptin was found to be unable to cross the blood-brain barrier but showed strong peripheral antinociceptive effects and inhibited gastrointestinal motility in animal models. nih.gov This finding demonstrates how targeted chemical modification with residues like this compound can create tools to dissect central versus peripheral receptor functions and provides a lead for developing peripherally-acting therapeutics. nih.gov

Furthermore, the compound has been used to synthesize analogues of other neuropeptides, such as cholecystokinin (B1591339) (CCK), which is involved in various physiological processes in the gut and brain. uniroma1.it By creating these stabilized and conformationally defined probes, researchers can better understand the complex interactions between neuropeptides and their receptors that govern neuronal function.

| Analogue | Neuropeptide System | Key Research Finding | Source |

|---|---|---|---|

| [Dmt¹, D-Ala², D-1-Nal³]Morphiceptin | Opioid System | Displayed very high μ-receptor affinity and significant supraspinal analgesia in hot-plate tests. | nih.gov |

| [Dmt¹, D-NMeAla², D-1-Nal³]Morphiceptin | Opioid System | Demonstrated high μ-receptor affinity and resistance to enzymatic degradation. It produced analgesia when administered intracerebroventricularly but not intravenously, indicating an inability to cross the blood-brain barrier. It showed strong peripheral antinociceptive effects and inhibited gastrointestinal transit. nih.gov | nih.gov |

| [D-1-Nal³]Morphiceptin | Opioid System | Showed greatly improved analgesic activity compared to the parent peptide, morphiceptin, in the mouse hot-plate test after central administration. researchgate.net | researchgate.net |

| [D-1-Nal³]Endomorphin-2 | Opioid System | Was the most potent among a series of modified endomorphin-2 analogues, though not more potent than the parent compound. researchgate.net | researchgate.net |

Advanced Research Applications of 3 1 Naphthyl D Alanine As Biochemical Probes and Tools

Development of Fluorescent Probes for Protein Structural Studies

The intrinsic fluorescence of the naphthyl moiety makes 3-(1-Naphthyl)-D-alanine a valuable tool for creating fluorescent probes to investigate peptide and protein structures. Unlike proteins that rely on the natural fluorescence of tryptophan or tyrosine, or those that require covalent labeling with extrinsic fluorophores, incorporating this compound directly into a peptide sequence offers a less disruptive method for structural analysis. thieme-connect.de

The naphthyl group serves as a built-in spectroscopic reporter. Its fluorescence characteristics, such as quantum yield and excited-state lifetime, are often sensitive to the local microenvironment. acs.orgnih.gov This sensitivity allows researchers to monitor changes in peptide conformation, binding events to receptors or membranes, and the dynamics of protein folding.

Detailed research findings indicate that naphthylalanine derivatives can be used to study peptide-membrane interactions. For example, studies on analogues of α-melanocyte stimulating hormone (α-MSH) containing the related amino acid β-(2-naphthyl)-D-alanine (D-Nal) revealed that this residue penetrates deep into lipid bilayers. nih.gov The fluorescence lifetime of D-Nal changes drastically when it moves from an aqueous solution to a lipid environment, providing a clear signal of membrane insertion. nih.gov This characteristic allows it to serve as an effective probe, offering insights into how peptides with this residue interact with and position themselves within cell membranes, a critical step for receptor binding and signal transduction. nih.gov The distinct de-excitation profile of naphthylalanine, with a longer excited-state lifetime compared to tryptophan, enables good spectroscopic distinction between the two fluorophores when both are present in a peptide. nih.gov

| Feature | This compound | L-Tryptophan (Natural Probe) |

| Nature | Artificial Amino Acid Probe thieme-connect.de | Natural Fluorescent Amino Acid rsc.org |

| Key Advantage | Longer excited-state lifetime allows for clear distinction from other fluorophores. nih.gov | Naturally present in many proteins, avoiding the need for synthesis. rsc.org |

| Environmental Sensitivity | Fluorescence is highly sensitive to the polarity of the local environment (e.g., water vs. lipid). nih.gov | Fluorescence is quenched by adjacent peptide bonds and certain charged groups. |

| Application | Ideal for studying peptide-membrane interactions and conformational changes upon binding. thieme-connect.denih.gov | Used as an intrinsic probe for protein folding and ligand binding studies. rsc.org |

Applications in Bioconjugation for Targeted Delivery Systems